molecular formula C8H9ClO3 B1330005 ethyl 2-(chloromethyl)furan-3-carboxylate CAS No. 53020-09-0

ethyl 2-(chloromethyl)furan-3-carboxylate

Cat. No.: B1330005
CAS No.: 53020-09-0
M. Wt: 188.61 g/mol
InChI Key: NGJRTMAWUADGPY-UHFFFAOYSA-N
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Description

ethyl 2-(chloromethyl)furan-3-carboxylate is an organic compound belonging to the class of furoates, which are esters derived from furan-2-carboxylic acid. This compound is characterized by the presence of a furan ring, a chloromethyl group, and an ethyl ester group. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: ethyl 2-(chloromethyl)furan-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride, which is then reacted with ethanol to produce ethyl furan-2-carboxylate. The chloromethylation of ethyl furan-2-carboxylate using formaldehyde and hydrochloric acid yields ethyl 2-(chloromethyl)-3-furoate.

Industrial Production Methods: In industrial settings, the production of ethyl 2-(chloromethyl)-3-furoate typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: ethyl 2-(chloromethyl)furan-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: Substituted furoates with various functional groups.

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Ethyl 2-(hydroxymethyl)-3-furoate.

Scientific Research Applications

ethyl 2-(chloromethyl)furan-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of agrochemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 2-(chloromethyl)-3-furoate involves its reactivity with nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to participate in various substitution reactions, forming new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds. The furan ring and ester group also contribute to its chemical behavior, enabling it to undergo oxidation and reduction reactions.

Comparison with Similar Compounds

ethyl 2-(chloromethyl)furan-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(bromomethyl)-3-furoate: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and applications.

    Methyl 2-(chloromethyl)-3-furoate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.

    Ethyl 2-(hydroxymethyl)-3-furoate: Similar structure but with a hydroxymethyl group instead of a chloromethyl group, resulting in different reactivity and applications.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

ethyl 2-(chloromethyl)furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3/c1-2-11-8(10)6-3-4-12-7(6)5-9/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJRTMAWUADGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201068
Record name Ethyl 2-(chloromethyl)-3-furoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53020-09-0
Record name 3-Furancarboxylic acid, 2-(chloromethyl)-, ethyl ester
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Record name Ethyl 2-(chloromethyl)-3-furoate
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Record name Ethyl 2-(chloromethyl)-3-furoate
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Record name Ethyl 2-(chloromethyl)-3-furoate
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Record name ETHYL 2-(CHLOROMETHYL)-3-FUROATE
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